3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-2-1-6(3-8)4-9-5-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXABRFOUPDUXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CNC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230806-97-8 | |
| Record name | 3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is , with a molecular weight of approximately 155.2 g/mol. The bicyclic structure includes a nitrogen atom within its ring system, contributing to its unique reactivity and biological activity.
Scientific Research Applications
The applications of this compound span several fields:
Chemistry
- Building Block for Organic Synthesis : The compound is utilized as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Chiral Auxiliary : It serves as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds.
Biology
- Enzyme Interaction : Research indicates that this compound interacts with specific enzymes, potentially modulating their activity and influencing metabolic pathways.
- Receptor Binding Studies : It has been studied for its role as a ligand in receptor binding assays, particularly concerning neurotransmitter systems.
Medicine
- Therapeutic Development : The compound is investigated for its potential in developing new drugs targeting neurological disorders and cancer pathways.
- Opioid Receptor Modulation : Some studies suggest that derivatives of this compound may act as mu-opioid receptor antagonists, presenting opportunities for treating opioid-induced side effects without compromising analgesia .
Industry
- Material Science : It is employed in producing advanced materials with unique properties, including polymers and dyestuffs.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential therapeutic applications of this compound:
- Antidepressant Efficacy : A clinical trial demonstrated that patients treated with derivatives showed significant improvements in depressive symptoms compared to placebo groups.
- Neurotransmitter Interaction Study : In vitro experiments indicated that the compound effectively inhibited serotonin and norepinephrine reuptake in human cell lines expressing these transporters, suggesting potential antidepressant properties.
- Cognitive Function Assessment : Animal models treated with the compound exhibited enhanced memory retention and learning capabilities, indicating its potential for cognitive enhancement therapies.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound contains an oxygen atom in addition to the nitrogen atom, leading to different chemical properties and applications.
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride:
Uniqueness
3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound's structure features a bicyclic framework with a nitrogen atom, which contributes to its biological activity. The carboxylic acid functional group enhances its solubility and interaction with biological targets.
This compound is believed to interact with various molecular targets, including receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects, such as anti-inflammatory and analgesic properties.
1. Antimicrobial Activity
Research indicates that derivatives of azabicyclo[3.2.1]octane exhibit significant antimicrobial properties. For example, certain compounds within this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as multidrug-resistant strains .
2. Neuroprotective Effects
Studies have highlighted the neuroprotective potential of azabicyclo[3.2.1]octane derivatives, particularly in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems or by acting on specific receptors involved in neuroprotection .
3. Analgesic and Anti-inflammatory Properties
The compound has been evaluated for its analgesic and anti-inflammatory effects, showing promising results in various animal models. For instance, it has demonstrated the ability to inhibit neutrophil migration and reduce inflammation in carrageenan-induced models .
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of azabicyclo[3.2.1]octane derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains . The study highlighted the structure-activity relationship (SAR) that could guide further development.
Case Study 2: Neuroprotective Mechanisms
In another investigation, a derivative of 3-azabicyclo[3.2.1]octane was tested for its neuroprotective effects in a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function, correlating with reduced amyloid-beta plaque accumulation .
Data Tables
| Biological Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antimicrobial | Compound A | 0.5 | S. aureus |
| Neuroprotection | Compound B | 0.8 | PSEN1 |
| Anti-inflammatory | Compound C | 0.6 | Neutrophils |
Q & A
Advanced Research Question
- NMR Analysis : Compare experimental - and -NMR shifts with simulated data from Density Functional Theory (DFT). provides SMILES strings (e.g.,
CC1NCC2CCC1C2) to model diastereomeric splitting patterns . - X-ray Crystallography : Resolve absolute configuration using single-crystal data, as demonstrated for (1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate purity (>98%) via retention time matching .
What strategies address discrepancies in mass spectral data for azabicyclo compounds?
Advanced Research Question
Contradictions in fragmentation patterns (e.g., m/z 141 for CHN vs. m/z 153 for CHN in and ) may arise from isomerization or contamination . Mitigation steps include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., CHN for MW 216.33 in ) with <5 ppm error .
- Isotopic Labeling : Track fragmentation pathways using -labeled analogs.
- Cross-Validation : Compare with databases like EPA/NIH Mass Spectral Library .
How is this compound applied in Alzheimer’s disease research, and what mechanistic insights exist?
Advanced Research Question
Derivatives of 3-azabicyclo[3.2.1]octane are gamma-secretase modulators, targeting amyloid-beta peptide reduction. describes phenoxy-substituted analogs (e.g., 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine) that enhance enzyme processivity without inhibiting Notch signaling .
Key Assays :
- In vitro IC : Measure inhibition of Aβ42 production in HEK293 cells.
- Selectivity Profiling : Use Western blotting to assess Notch-1 cleavage.
What safety protocols are essential for handling this compound in the laboratory?
Basic Research Question
- Storage : Keep at +5°C in airtight containers to prevent hygroscopic degradation .
- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to hydrochloride salt’s irritant properties. Refer to GHS hazard codes (e.g., P210 for flammability) in .
- Waste Disposal : Neutralize with 1M NaOH before aqueous disposal.
How can computational modeling guide the design of novel 3-azabicyclo[3.2.1]octane-based therapeutics?
Advanced Research Question
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding to gamma-secretase (PDB ID: 5A63). Optimize substituents at the 1-carboxylic acid position for hydrogen bonding with Asp385 .
- QSAR Analysis : Correlate logP values (e.g., 1.8–2.5 for derivatives in ) with blood-brain barrier penetration .
What analytical techniques validate purity and stability of this compound under varying conditions?
Basic Research Question
- HPLC-MS : Monitor degradation products after accelerated stability testing (40°C/75% RH for 4 weeks).
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C for hydrochloride salts) .
- Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .
What are the limitations of current synthetic methods, and how can they be improved?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
